molecular formula C8H5BrOS B3192409 Benzo[b]thiophene-3-ol, 4-bromo- CAS No. 62554-71-6

Benzo[b]thiophene-3-ol, 4-bromo-

Cat. No. B3192409
CAS RN: 62554-71-6
M. Wt: 229.1 g/mol
InChI Key: NHWTWPIZQRMGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[b]thiophene-3-ol, 4-bromo-” is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . The compound “4-Bromobenzo[b]thiophene” has a molecular formula of C8H5BrS .


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . A more complex 2,3-disubstituted benzothiophene can be synthesized in the presence of a gold catalyst .


Molecular Structure Analysis

The molecular structure of “4-Bromobenzo[b]thiophene” can be found on various chemical databases . The average mass of the molecule is 213.094 Da and the monoisotopic mass is 211.929520 Da .


Chemical Reactions Analysis

The synthesis of benzothiophene involves various chemical reactions. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C . The specific physical and chemical properties of “4-Bromobenzo[b]thiophene” are not mentioned in the sources.

Mechanism of Action

While the mechanism of action for “Benzo[b]thiophene-3-ol, 4-bromo-” specifically is not mentioned, benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole, and also BTCP .

Safety and Hazards

While specific safety and hazard information for “Benzo[b]thiophene-3-ol, 4-bromo-” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Benzothiophene and its derivatives have been used in research as a starting material for the synthesis of larger, usually bioactive structures . They are found within the chemical structures of various pharmaceutical drugs . Therefore, the future directions of “Benzo[b]thiophene-3-ol, 4-bromo-” could involve its use in the synthesis of new bioactive compounds or pharmaceutical drugs.

properties

CAS RN

62554-71-6

Molecular Formula

C8H5BrOS

Molecular Weight

229.1 g/mol

IUPAC Name

4-bromo-1-benzothiophen-3-ol

InChI

InChI=1S/C8H5BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,10H

InChI Key

NHWTWPIZQRMGIP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)O

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.